NP 396
CAS No.: 158475-79-7
Cat. No.: VC0549748
Molecular Formula: C₅₀H₇₁N₁₃O₁₄
Molecular Weight: 1078.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158475-79-7 |
---|---|
Molecular Formula | C₅₀H₇₁N₁₃O₁₄ |
Molecular Weight | 1078.18 |
Introduction
Chemical Structure and Properties
NP 396 is characterized by specific chemical and physical properties that make it valuable for immunological research. The peptide's molecular structure and associated properties are essential for its biological activity and research applications.
Basic Chemical Information
NP 396 has been well-characterized chemically, with the following properties:
Property | Value |
---|---|
CAS Number | 158475-79-7 |
Molecular Formula | C₅₀H₇₁N₁₃O₁₄ |
Molecular Weight | 1078.18 Da |
Sequence (One Letter Code) | FQPQNGQFI |
Synonyms | Nucleoprotein 396-404, NP 396 |
The peptide consists of nine amino acids (nonapeptide) with the sequence Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile, representing positions 396-404 of the LCMV nucleoprotein .
Physical Properties and Solubility
NP 396 demonstrates specific solubility characteristics important for laboratory use:
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Water solubility: Approximately 100 mg/mL (92.75 mM), often requiring ultrasonication for complete dissolution
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Best stored at -20°C for optimal stability
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For stock solutions, recommended storage at -80°C for up to 6 months; when stored at -20°C, use within 1 month
Biological Significance
NP 396 has substantial importance in immunological research, particularly in the context of viral immunity and T cell responses.
T Cell Exhaustion Studies
NP 396 has been instrumental in understanding T cell exhaustion phenomena during chronic viral infections. Studies have demonstrated that NP396-specific CD8+ T cells show more severe exhaustion compared to T cells specific for other LCMV epitopes like GP33 and NP205 .
In chronic LCMV infection, researchers observed that NP396-specific CD8+ T cells displayed:
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A more exhausted phenotype with higher frequencies of PD-1+, PD-1+Tim3+, and T-bet−Eomes+ cells
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Significantly less effector T cell characteristics (T-bet+Eomes mid) compared to GP33- and NP205-specific responses
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The most severe decrease in functionality when comparing chronic infection to acute resolved infection scenarios
Research Applications
NP 396 is utilized in numerous research contexts, providing valuable insights into immunological processes.
T Cell Response Analysis
The peptide serves as a crucial tool for analyzing antigen-specific T cell responses. Researchers use NP 396 in various experimental settings:
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Dextramer staining to quantify epitope-specific CD8+ T cells
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Intracellular cytokine staining to assess functional responses (IFN-γ, TNF-α, IL-2 production)
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Cytotoxicity assays to evaluate killing capacity of CD8+ T cells
These applications allow researchers to track and characterize epitope-specific T cell responses during viral infections and immune interventions.
Immune Checkpoint Inhibition Studies
NP 396 has been valuable in research examining the effects of immune checkpoint inhibition on exhausted T cells. Studies have shown that treatment with checkpoint inhibitors can differentially affect epitope-specific CD8+ T cell responses within one viral infection .
In a study examining the effects of immune checkpoint inhibition, researchers found that NP396-specific T cells from dnTGFBRII mice (with impaired TGF-β signaling) displayed functional effector activity similar to wild-type mice infected with LCMV Armstrong strain. These cells showed dramatically elevated frequencies of epitope-specific CD8+ T cells producing IFN-γ, TNF-α and/or IL-2 upon re-stimulation with NP 396-404 peptide .
Differential Processing and Presentation
NP 396 has helped researchers understand how different cell types process and present the same viral antigens.
Cell Type-Specific Presentation
Intriguing research has shown that different cell types may process and present the same LCMV antigens differently. A study comparing a fibroblast line (MC57) and a dendritic cell line (JawsII) revealed that:
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When LCMV-infected MC57 cells were used to restimulate immune splenocytes, the resulting CTL line lost its ability to respond to dominant epitopes NP396 and GP33, but remained strongly reactive to the subdominant GP276 epitope
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In contrast, when LCMV-infected JawsII cells were used, the resulting line continued to target NP396 and GP33 but lost reactivity to GP276
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Both cell types produced similar levels of infectious LCMV and viral proteins, suggesting differences in antigen processing rather than expression
These findings indicate that in the generation of peptides for MHC-I binding and presentation to CTL, different cell types may process the same viral proteins in quantitatively different ways, affecting immunodominance patterns .
Role of TLR Stimulation
Research has also revealed that Toll-like receptor (TLR) stimulation can affect NP396-specific immune responses. Combined TLR2 and TLR3 stimulation was found to:
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Alter immunodominance hierarchies by reducing NP396-specific CD8+ T cell responses
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Allow subdominant epitopes like GP276 to achieve more dominant positions
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Reduce cross-presentation and cross-priming of the NP396 immunodominant epitope
These observations suggest that environmental cues, like TLR engagement, can significantly modulate epitope-specific immune responses during viral infection.
Antibody Responses Related to NP 396
While much of the research on NP 396 focuses on T cell responses, studies have also examined the role of antibodies in LCMV infection.
Nonneutralizing Antibodies Against Nucleoprotein
Research has shown that nonneutralizing antibodies specific for LCMV nucleoprotein can speed up virus elimination independently of complement and FcγR. These antibodies:
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Are mainly directed against the viral nucleoprotein (NP)
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Completely lack virus neutralizing activity
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Can decrease viral titers after transfer into infected hosts
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Function through mechanisms independent of complement component C3 and Fcγ receptors
These findings suggest that rapidly generated nonneutralizing antibodies specific for viral NP can accelerate virus elimination and may counteract T-cell exhaustion, providing an additional mechanism of immune control .
Experimental Protocols and Applications
NP 396 is utilized in various experimental protocols to study immune responses.
Stock Solution Preparation
For laboratory use, specific protocols are recommended for preparing NP 396 stock solutions:
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 0.9275 mL | 4.6374 mL | 9.2749 mL |
5 mM | 0.1855 mL | 0.9275 mL | 1.855 mL |
10 mM | 0.0927 mL | 0.4637 mL | 0.9275 mL |
To increase solubility, researchers often heat the tube to 37°C and then oscillate in an ultrasonic bath .
Applications in Immunological Assays
NP 396 is commonly used in several types of immunological assays:
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Tetramer/dextramer staining to identify antigen-specific T cells
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Peptide-stimulated intracellular cytokine staining assays
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In vitro T cell activation studies
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CTL killing assays using target cells loaded with NP396 peptide
These techniques allow researchers to quantify, characterize, and functionally assess NP396-specific T cell responses in various experimental settings.
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